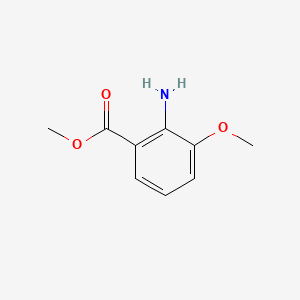

Methyl 2-amino-3-methoxybenzoate

Description

Contextualizing Methyl 2-amino-3-methoxybenzoate within Aminobenzoate Chemistry

Aminobenzoic acids and their ester derivatives, collectively known as aminobenzoates, are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxyl or ester group. prepchem.com The relative positions of these functional groups (ortho, meta, or para) significantly influence their chemical and physical properties, as well as their biological activities. st-andrews.ac.uk For instance, para-aminobenzoic acid (PABA) is a well-known member of this family, historically used in sunscreens and as a precursor for the synthesis of folic acid. uni.lu

This compound, with the amino group at position 2 and a methoxy (B1213986) group at position 3, is a more complex, polysubstituted aminobenzoate. This substitution pattern imparts specific characteristics that distinguish it from simpler aminobenzoates. The presence of the electron-donating amino and methoxy groups on the benzene ring influences its reactivity in chemical syntheses. Structurally, it consists of a lipophilic part (the benzene ring and methoxy group), an ester group, and a hydrophilic amino group. nih.gov This amphiphilic nature is a key determinant of its interactions in biological systems.

The table below outlines the fundamental chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5121-34-6 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Solid |

Table 1: Chemical and Physical Properties of this compound. uni.lusigmaaldrich.com

Academic Significance and Evolving Research Trajectories

The academic significance of this compound has evolved from its role as a chemical intermediate to a compound of direct interest in medicinal chemistry. Initially, its utility was primarily as a building block in organic synthesis, where its functional groups could be modified to create more complex molecules.

A pivotal shift in its research trajectory occurred with its identification as a natural protoalkaloid, designated as MAM, isolated from the seeds of the plant Nigella damascena. nih.gov This discovery opened new avenues for investigating its biological activities. A recent and notable area of research has been its exploration as a potential antipsychotic agent. Preclinical studies have demonstrated that this compound exhibits properties characteristic of atypical antipsychotics. nih.gov

Specifically, research has shown that it can alleviate positive and cognitive symptoms in animal models of schizophrenia. nih.gov These studies have highlighted its ability to antagonize dopaminergic activity, a key mechanism of action for many antipsychotic drugs. nih.gov This evolving research trajectory from a simple organic building block to a potential therapeutic agent underscores the compound's growing importance in the scientific community.

Overview of Key Research Areas and Methodological Challenges

The primary research area for this compound is currently focused on neuropharmacology and its potential as a treatment for schizophrenia. nih.gov Its ability to penetrate the brain and modulate neurotransmitter systems makes it a compelling candidate for further drug development. nih.gov Beyond this, its structural motif makes it a person of interest in the broader field of medicinal chemistry for the synthesis of other biologically active compounds.

The synthesis and application of this compound are not without their challenges. The preparation of polysubstituted anilines, in general, presents synthetic hurdles. uva.nl Achieving regioselectivity—the precise placement of functional groups on the aromatic ring—can be complex. The synthesis of this compound often involves multi-step procedures, starting from less complex precursors. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZEMGLLFLMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345167 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-34-6 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for Methyl 2 Amino 3 Methoxybenzoate and Its Structural Analogues

Classical Reduction Pathways for Nitroaromatic Precursors

A primary and widely utilized method for the synthesis of methyl 2-amino-3-methoxybenzoate involves the reduction of a corresponding nitroaromatic precursor, typically methyl 2-nitro-3-methoxybenzoate. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using various reducing agents and catalytic systems.

One common approach is catalytic hydrogenation. For instance, the reduction of 3-methyl-2-nitrobenzoate to methyl 2-amino-3-methylbenzoate, a structural analogue, is effectively carried out using a 5% Palladium on carbon (Pd/C) catalyst. guidechem.com The reaction is typically performed under hydrogen pressure in a suitable solvent like acetonitrile (B52724) and may require elevated temperatures to proceed efficiently. guidechem.com Similarly, the hydrogenation of methyl 4-methyl-3-nitrobenzoate to methyl 3-amino-4-methylbenzoate has been successfully achieved using Raney Nickel as the catalyst in methanol (B129727) under hydrogen pressure, affording a high yield of the desired product.

Another classical reduction method involves the use of metal catalysts in the presence of a hydrogen donor. For example, ruthenium nanoparticles have been shown to be effective for the reduction of nitrobenzene (B124822) to aniline, with the selectivity depending on the reaction conditions and the hydrogen source used.

Table 1: Comparison of Classical Reduction Methods for Nitroaromatic Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield |

| 3-Methyl-2-nitrobenzoate | 5% Pd/C, H₂ | Acetonitrile | 70°C, 65-100 psi | Methyl 2-amino-3-methylbenzoate | >70% |

| Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H₂ | Methanol | 50 psi, 8 hours | Methyl 3-amino-4-methylbenzoate | 96% |

Note: The data in this table is based on the synthesis of structural analogues of this compound.

Esterification and Alkylation Reactions for Targeted Synthesis

The direct esterification of the parent amino acid, 2-amino-3-methoxybenzoic acid, provides another key route to this compound. This method is particularly useful when the carboxylic acid is more readily available than the corresponding nitro compound.

A common procedure involves reacting the amino acid with an alcohol, such as methanol, in the presence of an acid catalyst. For the synthesis of the structural analogue methyl 2-amino-3-methylbenzoate, 2-amino-3-methylbenzoic acid is dissolved in dry methanol and saturated with anhydrous hydrogen chloride at low temperatures. prepchem.com The reaction mixture is then typically refluxed to drive the esterification to completion. prepchem.com An alternative approach for the synthesis of methyl 3-amino-4-methylbenzoate involves the use of thionyl chloride in methanol, which also yields the desired ester in high yield.

Alkylation reactions can also be employed for the synthesis of derivatives. For example, reacting 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base in a solvent like N,N-dimethylformamide can lead to the formation of the corresponding methyl ester. guidechem.com

Table 2: Esterification Methods for Aminobenzoic Acids

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield |

| 2-Amino-3-methylbenzoic acid | Methanol, Anhydrous HCl | Methanol | 0-10°C, then reflux | Methyl 2-amino-3-methylbenzoate | - |

| 3-Amino-4-methylbenzoic acid | Thionyl chloride, Methanol | Methanol | Ice bath, then reflux for 4 hours | Methyl 3-amino-4-methylbenzoate | 97% |

| 2-Amino-3-methylbenzoic acid | Methyl iodide, Base | DMF | Room temperature, 18 hours | Methyl 2-amino-3-methylbenzoate | 92% |

Note: The data in this table is based on the synthesis of structural analogues of this compound.

Advanced Catalytic Approaches in Aminobenzoate Construction

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions for the construction of aminobenzoates. These methods often utilize transition metal catalysts to facilitate key bond-forming reactions.

For instance, platinum-based catalysts have been explored for the enantioselective addition of B₂(pin)₂ across imine double bonds, which can be a pathway to α-amino boronic acid derivatives and subsequently, after further transformations, to aminobenzoates. nih.gov This strategy involves the in-situ generation of silylimines from aldehydes, followed by a catalytic asymmetric addition. nih.gov

Encapsulated catalysts, where active metal species are coated by protective shells, represent another frontier in catalytic synthesis. researchgate.net This approach can enhance catalyst stability, prevent agglomeration, and improve selectivity. researchgate.net For example, palladium encapsulated in polyureas is used industrially. researchgate.net Such technologies hold promise for developing more robust and recyclable catalysts for aminobenzoate synthesis.

Atomically dispersed metal catalysts, including single-atom site catalysts, are also emerging as highly efficient systems due to their maximum atom utilization and unique catalytic properties. researchgate.net These advanced catalysts could potentially be applied to the synthesis of aminobenzoates, offering new levels of control and efficiency.

Green Chemistry Principles and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of less hazardous solvents, renewable feedstocks, and energy-efficient processes.

In the context of aminobenzoate synthesis, green methodologies can be applied to both the reduction and esterification steps. For example, catalytic hydrogenation, as described in section 2.1, is generally considered a greener alternative to stoichiometric reducing agents, as it generates water as the primary byproduct. The use of recyclable catalysts further enhances the sustainability of this process.

The selection of solvents is another critical aspect of green synthesis. The use of supercritical carbon dioxide (scCO₂), a non-toxic and renewable solvent, is being explored for various chemical transformations. researchgate.net For instance, it has been studied as a medium for the photooxidation of sulfides. researchgate.net The development of synthetic methods in such green solvents could significantly reduce the environmental footprint of aminobenzoate production.

Furthermore, the concept of in situ product recovery (ISPR) in fermentation processes, which can produce bio-based solvents like butanol, offers a potential route to greener organosolv pretreatment of lignocellulose. mdpi.com This approach could provide a sustainable source of solvents for various chemical syntheses. The development of synthetic routes that operate under the principles of "green chemistry" are considered efficient alternatives to classical methods for preparing biologically active molecules. researchgate.netnih.gov

Multi-component Reaction Architectures for Derivative Preparation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. organic-chemistry.orgnih.gov These reactions are powerful tools for the preparation of derivatives of this compound.

While direct MCRs for the synthesis of the title compound are not extensively documented, the principles of MCRs can be applied to synthesize a wide range of structurally related and more complex molecules. For example, the Biginelli reaction, a well-known MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov Similarly, three-component reactions involving an aldehyde, an amine, and an alkyne (A³ coupling) are used to synthesize propargylamines. nih.gov

The development of novel MCRs that incorporate aminobenzoate scaffolds could provide direct and efficient access to a library of derivatives with potential applications in medicinal chemistry and materials science. Research in this area focuses on discovering new reaction pathways and catalysts that can facilitate these complex transformations. researchgate.net

Regioselective Synthesis and Isomer Control Strategies

The control of regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds like this compound, where multiple isomers are possible. The specific placement of the amino and methoxy (B1213986) groups on the benzene (B151609) ring is crucial for the desired properties and reactivity of the final molecule.

Strategies for achieving regioselectivity often rely on the directing effects of substituents already present on the aromatic ring. For instance, in the synthesis of a related compound, methyl-4-amino-2-methoxybenzoate, the starting material p-aminosalicylic acid is first methylesterified and then methylated. googleapis.com The order of these reactions is crucial for obtaining the desired isomer.

In electrophilic aromatic substitution reactions, the existing substituents guide the incoming electrophile to a specific position. For example, the bromination of 2-amino-3-nitro-benzoic acid methyl ester occurs at a specific position due to the directing effects of the amino and nitro groups.

Careful selection of starting materials, reaction conditions, and the sequence of synthetic steps are all essential for controlling the regiochemical outcome and avoiding the formation of unwanted isomers.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 3 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions: Position Selectivity and Substituent Effects

The reactivity and orientation of electrophilic aromatic substitution (SEAr) on a substituted benzene (B151609) ring are dictated by the electronic properties of the substituents already present. wikipedia.org In the case of methyl 2-amino-3-methoxybenzoate, the aromatic ring is substituted with an amino group (-NH2), a methoxy (B1213986) group (-OCH3), and a methyl ester group (-COOCH3). The amino and methoxy groups are activating groups, meaning they increase the rate of reaction compared to benzene. minia.edu.eglibretexts.org This is because they are electron-donating groups that stabilize the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgminia.edu.eg Conversely, the methyl ester group is a deactivating group, which decreases the reaction rate due to its electron-withdrawing nature. libretexts.orgcsun.edu

The directing effect of these substituents determines the position of the incoming electrophile. Both the amino and methoxy groups are ortho, para-directors, while the methyl ester group is a meta-director. libretexts.orgmasterorganicchemistry.com The powerful electron-donating resonance effects of the amino and methoxy groups make the positions ortho and para to them more nucleophilic and thus more susceptible to electrophilic attack. minia.edu.eg

Specifically for this compound, the amino group is at position 2 and the methoxy group is at position 3. The positions ortho to the amino group are 1 (occupied by the ester) and 3 (occupied by the methoxy group). The position para to the amino group is position 5. The positions ortho to the methoxy group are 2 (occupied by the amino group) and 4. The position para to the methoxy group is position 6. The methyl ester at position 1 would direct incoming electrophiles to position 3 (occupied) and 5.

Given the strong activating and directing influence of the amino and methoxy groups, electrophilic substitution is expected to occur at the available positions that are activated by these groups. The primary sites for electrophilic attack would be positions 4, 5, and 6. The interplay between the activating and deactivating groups, as well as steric hindrance, will ultimately determine the regioselectivity of the reaction.

Transformations Involving the Amino Functionality

Diazotization and Subsequent Derivatizations

The primary amino group of this compound can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scirp.org Diazonium salts are highly versatile intermediates in organic synthesis.

These diazonium salts can then undergo a variety of subsequent reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring in place of the original amino group. scirp.org For example, treatment with copper(I) cyanide can yield the corresponding nitrile.

It is important to note that the reaction conditions for diazotization, particularly the acidity and temperature, must be carefully controlled to avoid unwanted side reactions, such as hydroxylation where the diazonium group is replaced by a hydroxyl group. scirp.org

Amination Reactions and Their Synthetic Scope

While the molecule already contains an amino group, further amination reactions on the aromatic core are generally not feasible under typical amination conditions. Direct amination of an unactivated aromatic C-H bond is a challenging transformation. However, the existing amino group can be modified. For instance, it can be acylated to form an amide.

Ester Group Reactivity: Hydrolysis and Transesterification Equilibria

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester to form the corresponding carboxylic acid (2-amino-3-methoxybenzoic acid) and methanol (B129727). nih.gov This reaction can be catalyzed by either acid or base. psu.edu

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process because the resulting carboxylate salt is resistant to nucleophilic attack. psu.edu Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. The position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water.

Transesterification is another important reaction of the ester group. In this process, the methyl group of the ester is exchanged with a different alkyl group from an alcohol, in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.

Strategies for Aromatic Ring Functionalization (e.g., Halogenation)

Halogenation is a common method for the functionalization of aromatic rings. In the case of this compound, the strong activating effects of the amino and methoxy groups facilitate electrophilic halogenation. The regioselectivity will be directed to the positions activated by these groups, primarily positions 4, 5, and 6.

For example, bromination of a similar compound, methyl 2-amino-3-methylbenzoate, in the presence of hydrogen bromide and hydrogen peroxide, has been reported. google.com A similar approach could likely be applied to this compound. Iodination can also be achieved, leading to compounds such as methyl 2-amino-3,5-diiodobenzoate. chemicalbook.com

The choice of halogenating agent and reaction conditions can influence the outcome of the reaction, including the degree of halogenation (mono-, di-, or poly-halogenation).

Mechanistic Elucidation through Isotope Labeling and Kinetic Studies

The mechanistic pathways of reactions involving this compound can be investigated using techniques such as isotope labeling and kinetic studies. These methods provide valuable insights into reaction intermediates, transition states, and the origin of atoms in the final products.

One notable example of mechanistic elucidation is the synthesis of 2-aminobenzoates through the oxidative ring-opening of 3-aminoindazoles. In a study investigating this transformation, a series of control experiments and an isotope labeling experiment were conducted to probe the reaction mechanism. While the primary focus was on the synthesis of methyl 2-aminobenzoate (B8764639), the findings offer transferable insights into the reactivity of the broader class of 2-aminobenzoate compounds.

In this specific study, the reaction was subjected to various conditions to understand the nature of the reaction intermediates. The addition of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT), was found to significantly inhibit the reaction, suggesting the involvement of radical species in the reaction pathway. rsc.org

Furthermore, to determine the origin of the oxygen atom in the ester moiety of the product, an isotope labeling experiment was performed using water enriched with the ¹⁸O isotope (H₂¹⁸O). The results from this experiment, analyzed by gas chromatography-mass spectrometry (GC-MS), demonstrated significant incorporation of the ¹⁸O isotope into the carbonyl group of the methyl 2-aminobenzoate product. This finding strongly indicates that the oxygen atom is derived from water present in the reaction mixture, rather than from an intramolecular source or atmospheric oxygen. rsc.org

The key findings from these mechanistic investigations are summarized in the table below.

Table 1: Mechanistic Studies on the Formation of Methyl 2-aminobenzoate

| Experiment Type | Conditions | Observation | Implication | Reference |

|---|---|---|---|---|

| Control Experiment | Addition of TEMPO (radical scavenger) | Trace amount of product formed | Suggests a radical-mediated reaction pathway | rsc.org |

| Control Experiment | Addition of BHT (radical scavenger) | 29% yield of product | Further supports the involvement of radical intermediates | rsc.org |

These experiments, particularly the isotope labeling study, provide definitive evidence for the role of water as a reactant in this specific transformation and point towards a complex mechanism likely involving radical intermediates. While comprehensive kinetic studies on the reactions of this compound are not extensively documented in the public domain, these mechanistic probes offer a foundational understanding of its reactivity in certain synthetic contexts.

Applications of Methyl 2 Amino 3 Methoxybenzoate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of methyl 2-amino-3-methoxybenzoate, featuring nucleophilic amino and activating methoxy (B1213986) groups, alongside an electrophilic ester, makes it a prime candidate for constructing intricate molecular architectures. This is particularly evident in the synthesis of biologically active compounds and pharmaceuticals.

While direct total synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related substituted aminobenzoates is well-established. For instance, the synthesis of Gefitinib, an anticancer drug, has been explored starting from methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.com This synthesis involves a sequence of reactions including alkylation, nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the core quinazoline (B50416) structure. nih.govmdpi.com The reduction of a nitro group to an amine is a common strategy, suggesting that this compound could serve as a more direct precursor in similar synthetic routes, bypassing the nitration and reduction steps.

The reactivity of the amino group allows for various transformations such as acylation, alkylation, and diazotization, while the ester group can undergo hydrolysis, amidation, or reduction. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further functionalization. This multi-faceted reactivity allows for the sequential or one-pot construction of complex molecular scaffolds.

Precursor for Nitrogen-Containing Heterocyclic Systems

A significant application of this compound and its analogs is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Quinazolines and Quinazolinones:

Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives can be achieved through the condensation of 2-aminobenzoates with various reagents. For example, methyl 2-aminobenzoate (B8764639) can react with diaminoglyoxime (B1384161) in the presence of an acid-functionalized magnetic silica-based catalyst in water to form quinazolinone derivatives. researchgate.net This suggests a viable pathway for this compound to be converted into the corresponding methoxy-substituted quinazolinones. The general approach often involves the reaction of the amino group with a one-carbon synthon, followed by cyclization with the ester group. Microwave-assisted green synthesis protocols have been developed for the efficient production of 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding anthranilic acids, highlighting modern synthetic approaches applicable to these systems. mdpi.com

Quinolines:

The Friedländer synthesis is a classical and versatile method for constructing the quinoline (B57606) ring system, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govclockss.org While this compound itself is not directly a substrate for the Friedländer reaction, it can be readily converted into the required 2-amino-3-methoxybenzaldehyde (B112917) or a corresponding ketone. This transformation would open the door to a wide array of substituted quinolines. The reaction can be catalyzed by various acids or bases, with recent advancements employing metal hydrogen sulfates and other heterogeneous catalysts to promote efficiency and sustainability. clockss.org

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the key reaction types involved.

| Heterocyclic System | Key Reaction Type | Starting Material (or derivative) |

| Quinazolinones | Condensation/Cyclization | This compound |

| Quinolines | Friedländer Annulation | 2-amino-3-methoxybenzaldehyde (derived) |

Utilization in Agrochemical Development (e.g., Herbicides)

The structural motifs present in this compound are found in various agrochemicals, particularly herbicides. While direct application of this specific compound in commercial herbicides is not widely reported, its analogs serve as crucial intermediates.

For example, the development of novel aryloxyphenoxypropionate (APP) herbicides, a class of compounds that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, often involves complex aromatic and heterocyclic moieties. nih.govresearchgate.net The synthesis of these herbicides frequently utilizes substituted aminobenzoic acids as precursors. Patents have been filed for the preparation of compounds like 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid, indicating the industrial relevance of this class of compounds in creating herbicidally active molecules. google.com

Furthermore, research into new herbicidal compounds has explored aryl-naphthyl methanone (B1245722) derivatives that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, leading to the bleaching of susceptible weeds. frontiersin.org The synthesis of these complex molecules often relies on building blocks that can be derived from or are structurally related to this compound. The presence of the amino and ester groups allows for the facile introduction of various side chains and functionalities required for potent herbicidal activity. The development of safeners, which protect crops from herbicide injury, also involves the synthesis of complex organic molecules where substituted aminobenzoates could serve as starting materials. researchgate.net

Contributions to Advanced Materials and Dye Synthesis

The chemical functionalities of this compound also lend themselves to the synthesis of dyes and potentially advanced materials.

Azo Dyes:

Azo dyes represent the largest class of synthetic colorants used in a variety of industries. unb.cacuhk.edu.hk Their synthesis is based on a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. unb.cacuhk.edu.hk The primary amino group of this compound makes it a suitable starting material for the formation of a diazonium salt. This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or anilines, to produce a wide range of azo dyes. unb.cacuhk.edu.hk The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazo and coupling components. The methoxy and methyl ester groups on the this compound backbone would be expected to modify the color and properties, such as lightfastness and solubility, of the final dye.

Disperse Dyes:

Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester (B1180765). orientjchem.orgnih.gov The synthesis of monoazo disperse dyes often starts from heterocyclic amines, such as 2-aminobenzothiazoles. orientjchem.org While not a heterocyclic amine itself, this compound could be a precursor to chromophores used in disperse dyes. For example, it could be incorporated into a larger molecular structure that is then used for dyeing. Research has shown the synthesis of disperse dyes from various aminobenzoate derivatives for application on polyester and nylon fabrics. researchgate.net

The general scheme for the synthesis of an azo dye from an aromatic amine is presented below:

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Where Ar-NH₂ is the aromatic amine, and X is an anion)

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (Where Ar'-H is the coupling component)

Structural Modification and Analogue Development Based on the Methyl 2 Amino 3 Methoxybenzoate Scaffold

Design Principles for Novel Aminobenzoate Derivatives

The design of new molecules based on the methyl 2-amino-3-methoxybenzoate framework is guided by several key principles aimed at optimizing specific attributes. Modern chemical design methods allow for the customization of molecular structures to enhance properties such as solubility, stability, and reactivity. alibaba.com This tailored approach is crucial for synthesizing intermediates that are precisely suited for their intended purpose. alibaba.com

A primary strategy involves modifying the aromatic ring and its substituents to influence the molecule's interaction with biological targets. For instance, in the development of related heterocyclic compounds, the introduction of substituents on the aromatic rings was found to be compatible with potent biological activity, while certain functional groups, like a specific carbonyl group, were discovered to be essential for the desired redox activity. mdma.ch This highlights a design principle where specific "active" regions of the molecule are retained while peripheral structures are modified.

Another principle is multi-target drug design, where derivatives are engineered to interact with multiple biological receptors simultaneously. researchgate.net This approach is seen as a promising strategy in complex therapeutic areas. researchgate.net The design process for such molecules often involves creating a library of derivatives with varied structural features to explore the structure-activity relationship (SAR). For example, the synthesis of a series of o-aminophenol derivatives was undertaken to evaluate a wide range of biological activities, including antioxidant and antimicrobial effects. nih.gov

Furthermore, the position of heteroatoms, such as nitrogen, within the molecular structure is a critical design consideration. Subtle changes in the location of a nitrogen atom can significantly influence fundamental electronic and photophysical properties, including energy levels and electron density. researchgate.net Understanding the chemical structure and stability of the parent compound and its proposed derivatives is fundamental to designing innovative molecules with enhanced bioefficacy and stability. mdpi.com

Synthesis of Halogenated Analogues (e.g., Fluorinated, Brominated)

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aminobenzoate scaffold is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. google.comgoogle.com The synthesis of halogenated analogues of this compound can be achieved through electrophilic aromatic substitution.

A specific method for the synthesis of a brominated derivative has been documented. google.com The process involves the direct bromination of the starting material using N-bromosuccinimide (NBS) as the bromine source. google.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at a reduced temperature to control selectivity and minimize side reactions. google.com

Table 1: Synthesis of Methyl 5-bromo-2-amino-3-methoxybenzoate

| Parameter | Details | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Reagent | N-bromosuccinimide (NBS) | google.com |

| Solvent | Dimethylformamide (DMF) | google.com |

| Temperature | 0 °C | google.com |

| Procedure | NBS is added in portions to a solution of the starting material in DMF at 0°C, followed by stirring for 30 minutes. The product is isolated via aqueous workup and extraction. | google.com |

The existence of other halogenated derivatives, such as Methyl 2-amino-3-chlorobenzoate, is also noted in chemical literature, indicating that similar synthetic strategies using different halogenating agents can be employed. reformchem.com

Hydroxylated and Alkoxylated Derivatives

Hydroxylation (the introduction of a hydroxyl, -OH, group) and alkoxylation (the introduction of an alkoxy, -OR, group) are important modifications of the this compound structure. The parent compound itself features a methoxy (B1213986) group, which is a type of alkoxy group. bioone.org

Research into the metabolism of this compound has revealed that its metabolites are methylated derivatives of 3-hydroxyanthranilic acid. researchgate.net This finding suggests that biological or synthetic pathways can lead to demethylation of the methoxy group to a hydroxyl group, which can then be further modified. The design and synthesis of novel o-aminophenol derivatives, which are structurally related to hydroxylated aminobenzoates, are of particular interest for their diverse biological activities. nih.gov These derivatives are often synthesized through multi-step processes using readily available starting materials. nih.gov The presence of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) can increase the water solubility of the compounds and allows them to participate in various chemical reactions. mdpi.com

Elucidating the Impact of Structural Variation on Chemical Properties and Reactivity

Altering the molecular structure of this compound and its derivatives has a profound impact on their chemical properties and reactivity. These changes can be rationally designed to achieve desired outcomes. alibaba.com

Structural modifications directly influence the molecule's electronic and physical properties. For example, studies on related nitrogen-containing aromatic systems have shown that changing the position of a nitrogen atom can significantly alter the molecule's energy levels, the efficiency of intersystem crossing (ISC), and the electron density of the amine group. researchgate.net The introduction of certain functional groups can also bestow specific chemical reactivity; a notable example is a carbonyl group that enables the molecule to participate in a redox cycle, a property found to be essential for the biological activity of certain analogue series. mdma.ch

The steric and electronic effects of different substituents also play a crucial role. The introduction of bulky groups or atoms that alter bond rotations can lead to phenomena such as atropisomerism, where rotation around a single bond is restricted, leading to stable, non-superimposable conformational isomers. nih.gov This was observed in certain o-aminophenol derivatives, which exhibited unusual NMR signals as a result of their specific structure. nih.gov These structural variations have also been directly correlated with changes in antioxidant and cytotoxic activities. nih.gov

Table 2: Impact of Structural Variations on Chemical and Physical Properties

| Structural Modification | Resulting Impact | Example Source |

|---|---|---|

| Change in position of a nitrogen atom in the aromatic system | Influences T1 energy level, ISC efficiency, and electron density. | researchgate.net |

| Introduction of a specific carbonyl group | Enables participation in a redox cycle, essential for bioactivity. | mdma.ch |

| Synthesis of specific ortho-substituted aminophenols | Can lead to atropisomerism, observable in NMR spectra. | nih.gov |

| Variation of substituents on the aromatic ring | Modulates antioxidant and cytotoxic activities. | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-amino-3-methoxybenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet system. The protons of the methoxy (B1213986) (-OCH₃) and the ester methyl (-COOCH₃) groups are expected to appear as distinct singlets. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the methyl ester group. ucl.ac.uk The amino (-NH₂) protons may appear as a broad singlet, and their chemical shift can be sensitive to solvent, concentration, and temperature. ucl.ac.uk

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. cdnsciencepub.com The spectrum will show distinct signals for the carbonyl carbon of the ester, the two sp³ hybridized carbons of the methyl groups, and the six sp² hybridized carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. cdnsciencepub.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Data are typical expected values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | Multiplet | ortho, meta, para |

| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet | N/A |

| Methoxy (-OCH₃) | ~3.9 | Singlet | N/A |

| Ester Methyl (-COOCH₃) | ~3.8 | Singlet | N/A |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data are typical expected values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-OCH₃ | 150 - 155 |

| Aromatic C-COOCH₃ | 110 - 115 |

| Aromatic C-H | 115 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ester Methyl (-COOCH₃) | 50 - 55 |

To unambiguously assign the proton and carbon signals and confirm the substitution pattern on the aromatic ring, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the placement of the substituents (amino, methoxy, and methyl ester groups) on the benzene ring by showing correlations from the methyl protons to their respective neighboring carbons.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum provides clear evidence for the key functional groups. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound (Note: Based on typical values for the functional groups present.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | C-H (sp²) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | C-H (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | Ester (-COOCH₃) | 1700 - 1730 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

| C-O Stretch | Ester, Ether | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound (C₉H₁₁NO₃), the exact monoisotopic mass is 181.0739 Da. uni.lu The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at approximately m/z 181. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃, 31 Da) to give an acylium ion [M-31]⁺, or the loss of the methyl radical (•CH₃, 15 Da). libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.08118 | 136.3 |

| [M+Na]⁺ | [C₉H₁₁NO₃Na]⁺ | 204.06312 | 144.7 |

| [M-H]⁻ | [C₉H₁₀NO₃]⁻ | 180.06662 | 140.2 |

Electrochemical Detection Methods (e.g., HPLC-ECD) for Trace Analysis

For the sensitive and selective trace analysis of this compound, High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) has proven to be a highly effective method. nih.govsemanticscholar.org This technique is particularly well-suited for the detection of electroactive compounds, such as aromatic amines, and has been successfully applied to determine the presence of this compound in biological matrices. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

A study investigating the brain penetrability of this compound (referred to as MAM in the study) utilized a specific HPLC-ECD method for its detection in rat brain tissues. nih.govsemanticscholar.org The method involved chromatographic separation on a reverse-phase column followed by electrochemical detection. The successful application of this method demonstrates its capability for reproducible and sensitive quantification of the compound in complex biological samples. nih.govsemanticscholar.org

The electrochemical detector works by applying a specific potential to a working electrode. When the electroactive analyte, in this case, this compound, passes over the electrode surface, it undergoes an oxidation reaction, generating an electrical current that is proportional to its concentration. This allows for highly sensitive detection, often in the nanomolar range. researchgate.net

Table 3: Published HPLC-ECD Method for the Analysis of this compound semanticscholar.org

| Parameter | Description |

| Instrument | HPLC system with an electrochemical detector |

| Column | HTEC-510 EICOM PAK (SC-50DS, 3.0 mm D x 150 mm) |

| Column Temperature | 25°C |

| Mobile Phase | 80% 0.1 M citrate-acetate buffer with 20% methanol (B129727), 220 mg/L sodium sulfonate (SOS), and 5 mg/L EDTA-2Na |

| Detection | Electrochemical Detector (ECD) |

| Retention Time | 45.32 minutes |

| Application | Detection in rat brain tissue (Caudate putamen, Nucleus accumbens, and Prelimbic cortex) |

The successful use of HPLC-ECD for the detection of this compound in brain tissue highlights the method's suitability for trace analysis in complex biological systems, which is crucial for pharmacokinetic and metabolic studies. nih.govsemanticscholar.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations: Theoretical Basis and Methodologies (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of molecular systems like Methyl 2-amino-3-methoxybenzoate. researchgate.netepstem.net DFT methods, such as B3LYP and B3PW91, are frequently employed to solve the Schrödinger equation approximately, providing a balance between computational cost and accuracy. dergipark.org.trepstem.net These methods utilize various basis sets, for instance, 6-311G+(2d,p) or 6-311++G(d,p), which describe the atomic orbitals of the system. oaji.netdergipark.org.tr The choice of functional and basis set is crucial and is often validated by comparing calculated results, such as spectroscopic data, with experimental values. epstem.netoaji.net

The fundamental principle of these calculations is to determine the electron density of the molecule, from which all its ground-state properties can be derived. This approach allows for the exploration of various molecular characteristics without the need for physical synthesis and experimentation, thereby guiding further research. For complex molecules, these in silico studies are invaluable for predicting behavior and properties. epstem.net

Geometry Optimization and Conformational Analysis

A critical first step in theoretical modeling is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. pjbmb.org.pk For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms. Computational software performs this optimization by systematically adjusting the molecular geometry to minimize the total electronic energy. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods. Actual values can vary with the level of theory and basis set.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.37 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| C-C-N | ~120° | |

| C-C-O (methoxy) | ~120° | |

| Dihedral Angle | C-C-O-C (methoxy) | Varies with conformation |

| C-C-C(=O)-O (ester) | Varies with conformation |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of this compound provides deep insights into its reactivity and intermolecular interactions. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.net The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. oaji.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netchemmethod.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. chemmethod.com

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy (B1213986) and carbonyl groups and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting their role in hydrogen bonding.

Table 2: Calculated Electronic Properties of this compound (Theoretical) (Note: These values are illustrative and depend on the computational method.)

| Property | Calculated Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 |

Prediction and Interpretation of Spectroscopic Data (NMR, IR)

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data for structure verification. dergipark.org.trdergipark.org.tr

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. epstem.net These calculated frequencies can then be assigned to specific vibrational modes, such as the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the methoxy group. This aids in the detailed assignment of experimental IR spectra. dergipark.org.tr

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netdergipark.org.tr These theoretical shifts help in assigning the signals in experimental NMR spectra to specific protons and carbon atoms in the molecule, confirming its connectivity and chemical environment. wisc.educhemicalbook.comchemicalbook.com

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be extended to investigate the chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can model the entire reaction pathway, from reactants to products, including the high-energy transition state. chemmethod.com

Transition state analysis allows for the calculation of the activation energy of a reaction, providing insights into its kinetics. For example, one could theoretically model the acylation of the amino group or the hydrolysis of the ester group. This involves locating the geometry of the transition state and calculating its energy relative to the reactants. Such studies are crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Ligand-Protein Interaction Studies (for Biologically Active Derivatives)

While focusing on the parent compound, it is pertinent to mention that computational methods are vital for studying the interaction of its biologically active derivatives with proteins. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand (in this case, a derivative of this compound) within the active site of a target protein. dergipark.org.trnih.gov

These studies are foundational in drug discovery and design. By understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, researchers can rationally design new derivatives with improved potency and selectivity. nih.gov For instance, if a derivative of this compound were found to have inhibitory activity against a particular enzyme, docking studies could elucidate the structural basis for this activity, guiding the synthesis of more effective analogs. researchgate.net

Pharmacological and Biochemical Research: Methyl 2 Amino 3 Methoxybenzoate As a Bioactive Scaffold

Foundational Role in Pharmaceutical Science and Drug Discovery

Methyl 2-amino-3-methoxybenzoate has emerged as a significant scaffold in pharmaceutical science and drug discovery, primarily due to its natural origin and inherent bioactivity. nih.govnih.gov Initially isolated from the essential oil of Nigella damascena seeds, this compound has been identified as a promising natural atypical antipsychotic. Its character as a brain-penetrable protoalkaloid presents considerable pharmacological advantages, as the ability to cross the blood-brain barrier is a critical hurdle in the development of drugs targeting the central nervous system. nih.gov

The structure of this compound is related to the anthranilic acid biosynthesis pathway, a pathway that also produces endogenous brain metabolites crucial for cognitive function. nih.govresearchgate.net This connection suggests a potential for multitarget strategies in treating complex neurological disorders. Its foundational role is further underscored by its use as a starting point for the synthesis of various derivatives, allowing researchers to explore structure-activity relationships and optimize therapeutic properties. nih.govresearchgate.net The exploration of natural compounds like this compound provides a valuable avenue for the discovery of novel drug candidates with potentially unique mechanisms of action.

Investigations in Neuropharmacology and Central Nervous System Applications

The neuropharmacological properties of this compound have been a primary focus of research, with significant findings in the context of central nervous system disorders, particularly schizophrenia. nih.govnih.govresearchgate.net

Preclinical studies utilizing animal models of schizophrenia have demonstrated the potential of this compound to alleviate both positive and cognitive symptoms of the disorder. nih.govnih.govresearchgate.net In models designed to reflect hyperdopaminergic activity, the compound was found to reduce stereotypical behaviors such as gnawing and climbing induced by dopaminergic agents. nih.govnih.gov This suggests an antipsychotic-like activity.

Furthermore, this compound has shown efficacy in rescuing deficits in prepulse inhibition induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are used to model the positive symptoms of schizophrenia. nih.gov The compound also demonstrated the ability to attenuate cognitive deficits induced by kynurenine, highlighting its potential pro-cognitive effects. nih.gov

The antipsychotic effects of this compound appear to be linked to its modulation of neurotransmitter systems, particularly the dopaminergic system. nih.govnih.gov Blockade of the dopamine (B1211576) D2 receptor is a key mechanism for many antipsychotic drugs. nih.gov Research has shown that this compound antagonizes behaviors induced by the D2/D1 receptor agonist apomorphine. nih.govnih.gov

This is further supported by findings that the compound antagonized the apomorphine-induced expression of c-Fos and NPAS4 mRNA in the nucleus accumbens and dorsolateral striatum of rats, brain regions implicated in the pathophysiology of schizophrenia. nih.govnih.gov Additionally, it blocked the activation of c-Fos immunoreactivity induced by PCP and DOI in various cortical areas. nih.govnih.gov These results indicate that this compound can influence dopaminergic and other neurotransmitter pathways relevant to psychosis.

A critical aspect of any CNS drug is its ability to penetrate the brain. Studies have confirmed that this compound is brain-penetrable following systemic injection. nih.gov High-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been utilized to detect and quantify the compound in various brain regions. semanticscholar.org

The analytical procedure for detecting this compound in rat brain tissues involves chromatographic separation using a HTEC-510 EICOM PAK column with ECD detection. semanticscholar.org The mobile phase consists of a citrate-acetate buffer and methanol (B129727), including sodium sulfonate and EDTA-2Na. semanticscholar.org Following administration, the compound has been successfully extracted from and measured in brain tissues, confirming its distribution within the central nervous system. semanticscholar.org

Table 1: HPLC-ECD Parameters for this compound Detection in Brain Tissue

| Parameter | Value |

| Column | HTEC-510 EICOM PAK (SC-50DS) |

| Column Temperature | 25°C |

| Detection Method | Electrochemical Detection (ECD) |

| Mobile Phase | 80% 0.1 M Citrate-Acetate Buffer |

| 20% Methanol | |

| 220 mg/L Sodium Sulfonate (SOS) | |

| 5 mg/L EDTA-2Na |

Explorations in Enzyme Activity and Metabolic Pathway Research

Research into the metabolic fate of this compound has revealed its connection to the anthranilic acid pathway. nih.govresearchgate.net This is significant as 3-hydroxyanthranilic acid (3-OHAA), an endogenous brain metabolite of anthranilic acid, plays a crucial role in cognition. nih.govresearchgate.net

Using HPLC and liquid chromatography-mass spectrometry, studies have identified the brain and plasma metabolites of this compound. nih.govresearchgate.net The identified brain metabolites (DAO-1 and DAO-3) and plasma metabolites (DAO-1 and DAO-2) are all methylated derivatives of 3-OHAA. nih.govresearchgate.net In vitro experiments have shown that two of these metabolites, DAO-2 and DAO-3, can significantly reduce oxidative activity, lipid peroxidation, inflammation, and amyloid β-42-aggregation, processes implicated in cognitive dysfunction. nih.govresearchgate.net This suggests that the therapeutic effects of this compound may be mediated, in part, by its active metabolites.

Development of Therapeutically Relevant Analogues and Structure-Activity Relationships (SAR)

The scaffold of this compound provides a valuable starting point for the development of therapeutically relevant analogues through the exploration of structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying the chemical structure of the parent compound, researchers can identify key pharmacophore features responsible for its biological activity and optimize its properties.

SAR studies on related scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have led to the identification of potent and selective inhibitors of enzymes like 12-lipoxygenase. nih.gov These studies highlight the importance of specific substitutions on the benzene (B151609) ring and the nature of the linker groups in determining potency and selectivity. nih.gov Similar principles can be applied to the this compound scaffold to develop novel compounds with enhanced therapeutic profiles for various targets, including those in the central nervous system.

Preclinical Assessment of Potential Side Effects (e.g., Metabolic and Cataleptic Effects)

In the preclinical evaluation of this compound (MAM), a protoalkaloid compound, significant attention has been given to its potential side effect profile, particularly concerning metabolic and cataleptic effects. These assessments are crucial in determining the compound's safety and tolerability before any potential clinical testing. Research indicates that MAM exhibits a favorable preclinical side effect profile, especially when compared to existing antipsychotic medications.

A subchronic toxicity study in mice, involving daily subcutaneous administration of MAM for 28 days at doses of 10 mg/kg and 100 mg/kg, revealed no significant adverse metabolic effects. semanticscholar.org Specifically, the study found that MAM did not induce weight gain, hyperglycemia, or hyperlipidemia, which are common side effects associated with some atypical antipsychotics. nih.govbenthamdirect.com Furthermore, the treatment did not lead to any signs of hepato- or nephrotoxicity. nih.govbenthamdirect.com

A key aspect of the preclinical assessment for antipsychotic potential is the evaluation of extrapyramidal side effects, for which catalepsy in animal models is a predictive indicator. semanticscholar.orgnih.gov Catalepsy, characterized by a reduced ability to initiate movement and maintain a correct posture, is a known side effect of typical and some atypical antipsychotics at higher doses. semanticscholar.orgnih.gov Preclinical studies demonstrated that this compound did not induce cataleptic effects in mice. nih.govbenthamdirect.com In a catalepsy bar test, mice treated with both 10 mg/kg and 100 mg/kg of MAM did not show any significant cataleptic responses. nih.gov

The absence of these preclinical side effects suggests that this compound may have a more favorable safety profile compared to some currently used antipsychotic drugs. nih.govbenthamdirect.com

Table 1: Summary of Preclinical Metabolic Effects of this compound (28-day study)

| Parameter | Finding | Citation |

| Weight Gain | No induction of weight gain | nih.govbenthamdirect.com |

| Hyperglycemia | No induction of hyperglycemia | nih.govbenthamdirect.com |

| Hyperlipidemia | No induction of hyperlipidemia | nih.govbenthamdirect.com |

| Hepato- and Nephrotoxicity | No observed toxic effects | nih.govbenthamdirect.com |

Table 2: Preclinical Assessment of Cataleptic Effects of this compound

| Test | Observation | Conclusion | Citation |

| Catalepsy Bar Test | No significant cataleptic behavior observed at doses of 10 mg/kg and 100 mg/kg | Did not show any cataleptic effects | nih.gov |

Emerging Research Frontiers and Prospective Developments

Innovations in Asymmetric Synthesis

The generation of chiral molecules is paramount in the pharmaceutical industry, as the biological activity of a compound often resides in a single enantiomer. For derivatives of Methyl 2-amino-3-methoxybenzoate, achieving high enantioselectivity is a key research goal. Innovations in this area are moving beyond classical resolution techniques towards more elegant and atom-economical asymmetric strategies.

Recent developments in the asymmetric synthesis of tailor-made amino acids and their derivatives offer a roadmap for producing chiral analogs of this compound. nih.gov A significant area of innovation involves the use of chiral nickel(II) complexes as catalysts. These complexes, typically derived from Schiff bases of glycine (B1666218) and chiral ligands, can facilitate asymmetric alkylation and Michael addition reactions. nih.gov For instance, Michael-type addition reactions have been successfully employed to create complex amino acids, including those with trifluoromethyl groups or β,β-diaryl substitutions. nih.gov This methodology could be adapted to introduce chiral side chains at various positions on the this compound scaffold.

Another promising approach is the use of chiral lithium amides in asymmetric Michael addition reactions with α,β-unsaturated esters. This method has proven effective for synthesizing chiral β²,³-amino esters with high diastereoselectivity. researchgate.net The transient lithium enolate formed during the reaction can be protonated with high face-selectivity, affording N-protected β-amino esters that can be further converted to the desired final products. researchgate.net Such strategies could be instrumental in creating stereochemically complex derivatives of this compound for evaluation as bioactive agents.

Advanced Catalyst Design for Selective Transformations

The functionalization of the aromatic ring of this compound in a selective and efficient manner requires sophisticated catalyst design. Researchers are increasingly focusing on catalysts that can direct reactions to specific positions on the molecule, minimizing the need for cumbersome protecting group strategies.

One of the forefronts in catalyst design is multimetallic sequential catalysis. This approach combines the unique reactivity of different metal catalysts to achieve transformations that are not possible with a single catalyst. For example, a palladium-catalyzed isomerization can be coupled with a copper-catalyzed borylation to functionalize α,β-unsaturated carbonyls at remote positions. nih.gov This principle could be applied to derivatives of this compound to introduce new functionalities. By combining isomerization with other reactions like asymmetric dihydroxylation using palladium/osmium or ruthenium/osmium catalytic pairs, complex difunctionalization can be achieved with high stereoselectivity. nih.gov

Furthermore, iron-catalyzed C-H activation is emerging as a cost-effective and environmentally benign method for synthesizing anthranilic acid derivatives. nih.gov By using an appropriate directing group, an iron/diphosphine catalyst can facilitate the ortho-amination of aromatic carboxamides with N-chloroamines, directly installing the amino group characteristic of anthranilates. nih.gov The choice of the diphosphine ligand is critical for achieving high yield and selectivity. This method represents a significant advance over traditional syntheses that may involve harsh conditions or less available starting materials.

Multi-Omics Approaches in Biological Evaluation

Understanding the biological effects and mechanisms of action of new chemical entities derived from this compound requires a holistic approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive picture of a compound's interaction with a biological system.

Systems biology approaches are being used to understand and engineer the biosynthesis of natural products in microorganisms like actinomycetes. frontiersin.org These methods involve analyzing large-scale multi-omics datasets to identify biosynthetic gene clusters (BGCs) and understand how their expression is regulated. frontiersin.org This same approach can be repurposed for evaluating the biological impact of externally supplied compounds. By treating cells or organisms with a derivative of this compound and analyzing the resulting changes across different omics layers, researchers can elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. This is a significant shift from traditional, reductionist approaches that focus on a single protein target. frontiersin.org

A novel computational workflow has also been designed to identify bioactive peptides from food by-products by incorporating multi-enzyme screening and integrating large-scale gene expression data. nih.gov This type of in silico and systems-level evaluation can be adapted to screen libraries of this compound derivatives, predicting their bioactivity and prioritizing them for further experimental testing, thereby accelerating the discovery process. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel bioactive compounds is being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast chemical spaces and predict the properties of virtual compounds, significantly streamlining the drug discovery and development pipeline.

For compounds related to this compound, in silico techniques are already being applied to design and evaluate new derivatives. mdpi.com Molecular docking simulations are used to predict how well a designed molecule will bind to a specific protein target, such as an enzyme or receptor. mdpi.comresearchgate.net For example, in the design of new benzoate (B1203000) ester-linked arylsulfonyl hydrazones, molecular docking was used to identify compounds with high binding affinity to estrogen receptor-beta, suggesting their potential as anticancer agents. mdpi.com

Beyond simple docking, researchers employ a suite of computational tools. This includes creating virtual libraries of derivatives and using virtual screening to identify high-affinity binders. researchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for optimizing lead compounds. mdpi.comresearchgate.net By calculating properties like lipophilicity (logP) and assessing compliance with frameworks like Lipinski's rule of five, scientists can design molecules with more drug-like properties from the outset, reducing late-stage failures. mdpi.com The integration of these AI/ML-driven approaches allows for the rapid, rational design of novel this compound derivatives with enhanced efficacy and safety profiles.

Sustainable Manufacturing Processes for Industrial Relevance

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For anthranilates and their derivatives, which are traditionally produced from petroleum-based precursors through energy-intensive methods, biotechnology offers a promising alternative. nih.govresearchgate.net

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has enabled the direct fermentative production of anthranilate and its methylated ester, methyl anthranilate, from renewable feedstocks like glucose. nih.govjmb.or.kr This is achieved by introducing synthetic metabolic pathways, often derived from plants, into the microbial host. nih.gov Key strategies for improving yield include:

Optimizing Enzyme Expression : Fine-tuning the expression of critical enzymes, such as anthranilic acid methyltransferase, to enhance the conversion of precursors. nih.gov

Increasing Precursor Supply : Engineering the host's central metabolism to channel more carbon towards the desired pathway, for example, by modifying the shikimate pathway. nih.gov

Enhancing Cofactor Availability : Ensuring a sufficient supply of necessary cofactors, such as S-adenosyl-L-methionine (SAM), which is required by methyltransferase enzymes. nih.gov

To overcome product toxicity, which can inhibit cell growth and limit production, a two-phase extractive fermentation process can be implemented. In this setup, an organic solvent is used to continuously remove the product from the aqueous culture medium, leading to significantly higher final titers. nih.gov These microbial cell factories represent a sustainable and environmentally friendly platform that could be adapted for the industrial-scale production of this compound.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-3-methoxybenzoate, and what methodological considerations are critical for optimizing yield?

this compound is typically synthesized via esterification of 2-amino-3-methoxybenzoic acid using methanol under acid catalysis or via transesterification. Key steps include protecting the amine group during reaction conditions to prevent side reactions. For example, stepwise functionalization of triazine intermediates (as seen in similar compounds) requires precise temperature control (-35°C to 40°C) and reagents like DIPEA to minimize byproducts . Purification often involves column chromatography with gradients of CH₂Cl₂/EtOAc (1–20%) to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H NMR : The methoxy group (δ ~3.76–3.86 ppm) and aromatic protons (δ ~6.5–8.0 ppm) provide distinct splitting patterns, with the amine proton appearing as a broad singlet .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity, leveraging the compound’s aromatic absorption .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 167.16 (base peak) and fragments corresponding to COOCH₃ loss .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation, as aromatic amines can be toxic. Inspect gloves for integrity before use and dispose of contaminated materials following hazardous waste guidelines .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX, ORTEP) resolve ambiguities in the molecular structure of this compound derivatives?

SHELXL refines small-molecule structures using high-resolution X-ray data, resolving positional disorder in methoxy or amine groups. ORTEP-III visualizes thermal ellipsoids to assess bond-angle distortions, critical for validating hydrogen-bonding networks in crystal lattices . For example, torsion angles between the methoxy and benzoate groups can reveal steric effects influencing crystallinity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in apoptosis-inducing agents?

SAR studies involve synthesizing analogs with substitutions (e.g., bromo, nitro) at positions 4 or 5. Biological assays (e.g., caspase-based HTS) quantify EC₅₀ values, while docking simulations predict interactions with apoptosis targets like Bcl-6. For instance, bromination at the 5-position enhances potency by 10-fold in related compounds .

Q. How does regioselective functionalization of this compound impact its reactivity in multi-step syntheses?

Electrophilic aromatic substitution favors the 4-position due to electron-donating methoxy and amine groups. Bromination (using NBS) or nitration (HNO₃/H₂SO₄) at this position generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in triazine-based drug candidates .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how are reaction conditions optimized?

It serves as a precursor for triazine and thiophene derivatives. For example, coupling with 2,4,6-trichlorotriazine under inert atmospheres at 40°C yields triazinyl-amino intermediates. Catalyst screening (e.g., Pd(OAc)₂ for C–N coupling) and solvent polarity adjustments (DMF vs. THF) improve reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.